
1-(6-chloropyridazin-3-yl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)piperidine-3-carboxamide
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Overview
Description
1-(6-chloropyridazin-3-yl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)piperidine-3-carboxamide is a useful research compound. Its molecular formula is C14H19ClN4O3S and its molecular weight is 358.8 g/mol. The purity is usually 95%.
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Biological Activity
The compound 1-(6-chloropyridazin-3-yl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)piperidine-3-carboxamide is a novel chemical entity that has garnered attention for its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound based on diverse research findings.
Chemical Structure and Properties
The compound is characterized by a complex structure featuring a piperidine ring, a chloropyridazine moiety, and a dioxido tetrahydrothiophene group. Its molecular formula is C14H16ClN3O2S, and it has a molecular weight of 319.81 g/mol. The following table summarizes key structural features:
Feature | Description |
---|---|
IUPAC Name | This compound |
Molecular Formula | C14H16ClN3O2S |
Molecular Weight | 319.81 g/mol |
SMILES | CN1CC(CC1)C(=O)N2C(=C(N=C2Cl)C(=O)O)S(=O)(=O)C(C)C |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the piperidine core followed by the introduction of the chloropyridazine and dioxido tetrahydrothiophene groups. The synthetic route can be optimized to improve yield and purity.
Antiviral Activity
Research has indicated that derivatives of piperidine compounds exhibit significant antiviral properties. For instance, compounds with similar structures have shown activity against viruses such as HIV and Herpes Simplex Virus (HSV). The biological evaluation often includes in vitro assays to determine the efficacy against various viral strains.
A study on related piperidine derivatives demonstrated moderate antiviral activity with IC50 values ranging from 54 μM to 92 μM against CVB-2 and HSV-1, suggesting that modifications in the structure can enhance antiviral potency .
Antimicrobial Activity
In addition to antiviral properties, the compound's antimicrobial activity has been assessed against both Gram-positive and Gram-negative bacteria. For example, derivatives similar to this compound have been tested against Staphylococcus aureus and Pseudomonas aeruginosa, showing varied degrees of effectiveness .
Case Studies
Several studies have explored the biological activities of piperidine derivatives:
- Antiviral Efficacy : A study synthesized a library of piperidine derivatives which were evaluated against HIV-1. Some compounds exhibited promising antiviral activity with low cytotoxicity, suggesting a potential therapeutic application in viral infections .
- Antimicrobial Screening : Another investigation focused on the antibacterial properties of piperidine derivatives, revealing that specific substitutions could enhance their effectiveness against common pathogens .
The mechanism by which these compounds exert their biological effects is often linked to their ability to interact with specific viral enzymes or bacterial cell membranes. For instance, compounds may inhibit viral replication by targeting reverse transcriptase or protease enzymes in HIV .
Scientific Research Applications
Antimicrobial Activity
Recent studies have indicated that derivatives of piperidine compounds exhibit significant antimicrobial properties. The structure of the compound suggests potential activity against various bacterial strains. A study highlighted the synthesis of piperidine derivatives and their evaluation against pathogens, showing promising results in inhibiting bacterial growth .
Anti-inflammatory Properties
The compound's structure may also suggest anti-inflammatory effects. Research into similar piperidine derivatives has revealed their ability to modulate inflammatory pathways, particularly in conditions like arthritis and other inflammatory diseases. Compounds with similar scaffolds have been shown to inhibit pro-inflammatory cytokines, indicating a potential therapeutic role for this compound in managing inflammation .
Neurological Applications
Piperidine derivatives are well-known for their neuroactive properties. The compound's unique structural features may enable it to interact with neurotransmitter systems, potentially offering benefits in treating neurological disorders such as depression and anxiety. Studies have focused on the modulation of neurotransmitter levels by piperidine compounds, suggesting a pathway for further exploration .
Case Studies
Properties
Molecular Formula |
C14H19ClN4O3S |
---|---|
Molecular Weight |
358.8 g/mol |
IUPAC Name |
1-(6-chloropyridazin-3-yl)-N-(1,1-dioxothiolan-3-yl)piperidine-3-carboxamide |
InChI |
InChI=1S/C14H19ClN4O3S/c15-12-3-4-13(18-17-12)19-6-1-2-10(8-19)14(20)16-11-5-7-23(21,22)9-11/h3-4,10-11H,1-2,5-9H2,(H,16,20) |
InChI Key |
IYJYNKKDRZYLGN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C2=NN=C(C=C2)Cl)C(=O)NC3CCS(=O)(=O)C3 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.